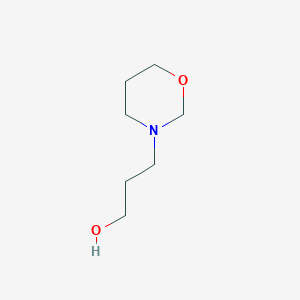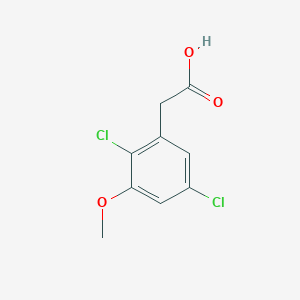![molecular formula C17H25NO5 B8502603 2-O-tert-butyl 4-O-ethyl 5-[cyclopropyl(hydroxy)methyl]-3-methyl-1H-pyrrole-2,4-dicarboxylate](/img/structure/B8502603.png)
2-O-tert-butyl 4-O-ethyl 5-[cyclopropyl(hydroxy)methyl]-3-methyl-1H-pyrrole-2,4-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
“2-O-tert-butyl 4-O-ethyl 5-[cyclopropyl(hydroxy)methyl]-3-methyl-1H-pyrrole-2,4-dicarboxylate” is a synthetic organic compound that belongs to the class of pyrrole derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “2-O-tert-butyl 4-O-ethyl 5-[cyclopropyl(hydroxy)methyl]-3-methyl-1H-pyrrole-2,4-dicarboxylate” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrrole ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or an amine.
Introduction of the cyclopropyl group: This step might involve the reaction of a suitable precursor with a cyclopropyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
“2-O-tert-butyl 4-O-ethyl 5-[cyclopropyl(hydroxy)methyl]-3-methyl-1H-pyrrole-2,4-dicarboxylate” can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC or Jones reagent.
Reduction: The ester groups can be reduced to alcohols using reducing agents like LiAlH4.
Substitution: The cyclopropyl group can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or KMnO4.
Reduction: LiAlH4, NaBH4.
Substitution: Nucleophiles like amines or thiols under basic or acidic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of substituted pyrrole derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a drug candidate due to its unique structure and functional groups.
Industry: Used in the development of new materials and chemical processes.
作用機序
The mechanism of action of “2-O-tert-butyl 4-O-ethyl 5-[cyclopropyl(hydroxy)methyl]-3-methyl-1H-pyrrole-2,4-dicarboxylate” would depend on its specific biological target. Generally, compounds of this type can interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. The cyclopropyl and ester groups may play a role in binding to the target site and influencing the compound’s activity.
類似化合物との比較
Similar Compounds
5-(cyclopropyl-hydroxy-methyl)-3-methyl-1H-pyrrole-2,4-dicarboxylic acid methyl ester: Similar structure but with different ester groups.
3-methyl-1H-pyrrole-2,4-dicarboxylic acid diethyl ester: Lacks the cyclopropyl and hydroxyl groups.
5-(cyclopropyl-methyl)-3-methyl-1H-pyrrole-2,4-dicarboxylic acid 2-tert-butyl ester 4-ethyl ester: Lacks the hydroxyl group.
Uniqueness
The presence of both cyclopropyl and hydroxyl groups, along with multiple ester functionalities, makes “2-O-tert-butyl 4-O-ethyl 5-[cyclopropyl(hydroxy)methyl]-3-methyl-1H-pyrrole-2,4-dicarboxylate” unique
特性
分子式 |
C17H25NO5 |
|---|---|
分子量 |
323.4 g/mol |
IUPAC名 |
2-O-tert-butyl 4-O-ethyl 5-[cyclopropyl(hydroxy)methyl]-3-methyl-1H-pyrrole-2,4-dicarboxylate |
InChI |
InChI=1S/C17H25NO5/c1-6-22-15(20)11-9(2)12(16(21)23-17(3,4)5)18-13(11)14(19)10-7-8-10/h10,14,18-19H,6-8H2,1-5H3 |
InChIキー |
IZYWPTFQCILEJO-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C(NC(=C1C)C(=O)OC(C)(C)C)C(C2CC2)O |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Acetic acid,2-[[2,3-dihydro-7-[4-[[[(3-methylphenyl)amino]carbonyl]amino]phenyl]-3-oxo-1h-isoindol-5-yl]oxy]-,1,1-dimethylethyl ester](/img/structure/B8502586.png)
![2-[6-(2-Aminoethyl)-3-pyridyl]ethylamine](/img/structure/B8502593.png)






![(S)-2-[(Trifluoromethylsulfonyl)oxy]butanoic acid butyl ester](/img/structure/B8502655.png)

